2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Description
This compound features a pyrido[4,3-d]pyrimidin-4-one core fused with a benzyl group at position 6 and an acetamide side chain substituted with a 3,4-dimethoxybenzyl moiety. The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the acetamide linker provides flexibility for target interactions.
Properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-32-22-9-8-19(12-23(22)33-2)13-26-24(30)16-29-17-27-21-10-11-28(15-20(21)25(29)31)14-18-6-4-3-5-7-18/h3-9,12,17H,10-11,13-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGMQDQUEVWWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the benzyl group and the dimethoxyphenylmethyl acetamide moiety. Common reagents used in these reactions include benzyl bromide, dimethoxybenzaldehyde, and acetic anhydride. Reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Dihydropyrimidin-2-yl thioethers (e.g., ) exhibit reduced aromaticity compared to the fully conjugated pyrido-pyrimidinone system, impacting stability and reactivity.
Substituent Effects :
- Methoxy Groups : The 3,4-dimethoxybenzyl group in the target compound may confer higher lipophilicity than 3,5-dimethoxy analogs (e.g., ), influencing pharmacokinetics.
- Halogen vs. Methoxy : Chlorophenyl substituents (e.g., ) enhance electrophilicity but reduce solubility compared to methoxy groups.
Synthetic Efficiency: Yields for thieno-pyrimidine derivatives (73% in ) and dihydropyrimidinones (80% in ) suggest that steric hindrance from the pyrido-pyrimidinone core in the target compound may require optimized conditions for comparable efficiency.
Spectral Signatures: IR C=O stretches (~1,690–1,730 cm⁻¹) are consistent across acetamide-containing compounds . The target’s 3,4-dimethoxybenzyl group would likely produce distinct NMR aromatic signals (δ ~6.8–7.0) compared to dichlorophenyl (δ ~7.8 in ) or phenylthieno (δ ~8.6 in ) analogs.
Functional and Pharmacological Implications (Inferred)
While pharmacological data for the target compound is unavailable in the evidence, structural analogs provide insights:
- Thieno-pyrimidine derivatives (e.g., ) often exhibit kinase inhibitory or anticancer activity due to their planar, heteroaromatic cores.
- Dihydropyrimidinones (e.g., ) are associated with antimicrobial properties, possibly enhanced by thioether or halogen substituents.
Biological Activity
The compound 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide is part of the pyrido[4,3-d]pyrimidine family, known for its diverse biological activities and therapeutic potential. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 416.5 g/mol. Its structure includes a pyrido[4,3-d]pyrimidine core with a benzyl group and an acetamide moiety featuring a methoxyphenyl substituent. This unique arrangement contributes to its chemical properties and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. For instance, research conducted by Fayad et al. identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Enzyme Inhibition
Several studies have focused on the enzyme inhibition capabilities of related compounds. For example:
- Acetylcholinesterase (AChE) Inhibition : Substituted pyrimidines have shown promise as AChE inhibitors. A related study reported that compounds with similar structures exhibited IC50 values around 90 µM for AChE inhibition .
- Tyrosine Kinase Inhibition : Pyrido[4,3-d]pyrimidines have been noted for their ability to inhibit tyrosine kinases involved in cancer progression .
Case Studies and Research Findings
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Fayad et al. (2019) | 2-{6-benzyl-4-oxo...} | Anticancer | Significant cytotoxicity against cancer cell lines |
| Research on AChE inhibitors | Various pyrimidines | AChE Inhibition | IC50 ~90 µM for potent inhibitors |
| Tyrosine kinase study | Pyrido[4,3-d]pyrimidines | Kinase inhibition | Effective against multiple kinases involved in cancer |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:
- The pyrido[4,3-d]pyrimidine core may facilitate binding to enzyme active sites.
- The benzyl and methoxyphenyl groups could enhance lipophilicity and improve cellular permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
